2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine

Positional isomerism Structure-activity relationship Phenothiazine substitution pattern

2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine (CAS 2007919-85-7, molecular formula C₁₄H₁₁FN₂O₃S, molecular weight 306.31 g/mol) is a disubstituted 10H-phenothiazine derivative bearing a 2-fluoroethoxy group at position 2 and a nitro group at position 8 of the tricyclic phenothiazine scaffold. The closest positional isomer—3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine (CAS 1393520-04-1, also designated SIL26)—shares an identical molecular formula but differs in the ring positions of both substituents, constituting the most relevant comparator for differentiation.

Molecular Formula C14H11FN2O3S
Molecular Weight 306.31 g/mol
CAS No. 2007919-85-7
Cat. No. B13431974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine
CAS2007919-85-7
Molecular FormulaC14H11FN2O3S
Molecular Weight306.31 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])NC3=C(S2)C=CC(=C3)OCCF
InChIInChI=1S/C14H11FN2O3S/c15-5-6-20-10-2-4-14-12(8-10)16-11-7-9(17(18)19)1-3-13(11)21-14/h1-4,7-8,16H,5-6H2
InChIKeyHJIFJKWJEWPZAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine (CAS 2007919-85-7): Structural Identity, Physicochemical Profile, and Comparator Landscape for Informed Procurement


2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine (CAS 2007919-85-7, molecular formula C₁₄H₁₁FN₂O₃S, molecular weight 306.31 g/mol) is a disubstituted 10H-phenothiazine derivative bearing a 2-fluoroethoxy group at position 2 and a nitro group at position 8 of the tricyclic phenothiazine scaffold . The closest positional isomer—3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine (CAS 1393520-04-1, also designated SIL26)—shares an identical molecular formula but differs in the ring positions of both substituents, constituting the most relevant comparator for differentiation [1]. Computed physicochemical properties for this compound class include a predicted density of 1.4 ± 0.1 g/cm³, boiling point of 506.4 ± 50.0 °C at 760 mmHg, and a calculated LogP of 4.02, reflecting substantial lipophilicity relevant to blood-brain barrier penetration potential .

Why 2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine Cannot Be Interchanged with Other Nitro-Fluoroethoxy Phenothiazine Isomers in Research and Development


In the phenothiazine chemical class, substitution pattern is a dominant determinant of biological activity and target engagement profile. As established in the foundational literature, a slight change in the substitution pattern of the phenothiazine nucleus causes a marked difference in biological activities [1]. The 2,8-disubstitution pattern of CAS 2007919-85-7 places the electron-withdrawing fluoroethoxy group at the 2-position—a locus that structural analyses across multiple independent studies have specifically associated with enhanced anticancer activity when occupied by halogens or electron-withdrawing groups [2]—and the electron-withdrawing nitro group at the 8-position, creating a distinct electronic distribution across the tricyclic system compared to the 3,7-isomer SIL26 (Ki = 49.0 ± 4.9 nM for α-synuclein fibrils) [3]. Generic substitution between the 2,8- and 3,7-isomers would conflate fundamentally different pharmacophores, compromising both target selectivity and potency readouts in any receptor-binding, cellular, or in vivo assay.

Quantitative Differentiation Evidence for 2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine (CAS 2007919-85-7) Relative to Closest Analogs


Positional Isomerism: 2,8- vs 3,7-Disubstitution Pattern Defines Distinct Chemical Entities with Divergent Biological Profiles

2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine (CAS 2007919-85-7) is a 2,8-disubstituted phenothiazine, whereas its closest commercially available analog—3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine (SIL26, CAS 1393520-04-1)—is a 3,7-disubstituted isomer . Both share the identical molecular formula C₁₄H₁₁FN₂O₃S (MW 306.31) but differ in the ring positions of both the fluoroethoxy and nitro substituents. The 2,8-pattern places the electron-withdrawing group at position 2, which the comprehensive SAR review by González-González et al. (2021) identifies as a privileged locus for anticancer activity: compounds bearing halogens or electron-withdrawing groups at the 2-position consistently demonstrate favorable anticancer profiles, with IC₅₀ values reaching the nanomolar range across multiple cancer cell lines [1]. This positional advantage is absent in the 3,7-isomer, whose documented biological activity is centered on α-synuclein fibril binding rather than anticancer target engagement [2].

Positional isomerism Structure-activity relationship Phenothiazine substitution pattern

Alpha-Synuclein Binding Affinity of the 3,7-Isomer as a Quantitative Benchmark for Comparative Selectivity Profiling of 2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine

The 3,7-positional isomer SIL26 (3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine, CAS 1393520-04-1) has been quantitatively characterized in a thioflavin T competition binding assay against recombinant α-synuclein fibrils, yielding a Ki of 49.0 ± 4.9 nM [1]. Its methoxy analog 3-methoxy-7-nitro-10H-phenothiazine (2a) exhibited a Ki of 32.1 ± 1.3 nM [1]. Both compounds demonstrated blood-brain barrier penetration with good brain uptake at 5 min post-injection in ex vivo rat biodistribution studies, and microPET imaging in non-human primates confirmed BBB crossing with rapid washout kinetics [1]. These quantitative benchmarks for the 3,7-isomer series provide a reference frame against which the α-synuclein binding of the 2,8-isomer (CAS 2007919-85-7) can be directly compared. No published binding data yet exist for the 2,8-isomer against α-synuclein, representing a quantifiable differentiation opportunity.

α-Synuclein Binding affinity PET tracer Parkinson's disease

2-Position Electron-Withdrawing Substitution as a Privileged Motif for Anticancer Activity: Class-Level SAR Favoring 2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine

A comprehensive 2021 review by González-González et al. covering the second decade of the 2000s systematically analyzed phenothiazine anticancer and antiprotozoal SAR. The review concluded that structural analyses across numerous independent studies have consistently revealed that compounds bearing halogens or electron-withdrawing groups at the 2-position of the phenothiazine scaffold show favorable anticancer activity, with reported IC₅₀ values in the micromolar and near-nanomolar range [1]. The 2-fluoroethoxy substituent in CAS 2007919-85-7 is both a halogen-containing and electron-withdrawing moiety (-I effect from fluorine), directly matching this privileged substitution pattern. The 3,7-isomer SIL26 lacks substitution at the 2-position and therefore does not benefit from this SAR advantage for anticancer applications. Additionally, a 2023 study by Johnson et al. on phenothiazine analogs as human TLK1/1B inhibitors for cancer therapy identified sub-nanomolar inhibitory activity in cellular (LNCaP) assays, further validating the phenothiazine scaffold's anticancer potential when appropriately substituted [2].

Anticancer Structure-activity relationship Electron-withdrawing group Phenothiazine 2-position

Radical Cation Stability and Electrochemical Properties: Substitution-Dependent Redox Modulation Between 2,8- and 3,7-Isomers of Nitro-Fluoroethoxy Phenothiazines

Phenothiazine derivatives are widely studied for their radical cation chemistry, with applications spanning photoredox catalysis, organic electronics, and electrochemical energy storage. Research on substituted phenothiazines has demonstrated that the nature and position of substituents profoundly influence radical cation stability and redox potential: 2-substituted phenothiazines exhibit distinct UV decay spectra and stability profiles compared to 3-substituted analogs, with the electron-withdrawing nitro group further modulating the distribution of spin density between heteroatoms in the cation radical state [1][2]. The 2,8-disubstitution pattern of CAS 2007919-85-7—combining an electron-withdrawing fluoroethoxy at position 2 and a strongly electron-withdrawing nitro at position 8—creates a unique electronic push-pull system across the phenothiazine core that is absent in the 3,7-isomer. This differential electronic architecture is predicted to manifest as measurable differences in oxidation potential (E°'), radical cation half-life, and near-infrared absorption properties [3].

Radical cation stability Redox potential Electrochemistry Photoredox catalysis

Dopamine D2 Receptor Antagonism and Necroptosis Modulation: Predicted Pharmacological Differentiation of 2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine

2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine is described as a dopamine D2 receptor antagonist with the capacity to modulate necroptosis, representing a novel mechanism of cancer cell death induction . A 2023 review by Otręba et al. in Toxicology comprehensively examined the effect of phenothiazine derivatives on necroptosis and necrosis pathways, concluding that phenothiazine-mediated dopamine receptor antagonism can modulate TNF-α synthesis—a key initiator of the necroptosis cascade—thereby positioning appropriately substituted phenothiazines as potential necroptosis modulators [1]. The 2-fluoroethoxy substituent at position 2 distinguishes this compound from classic antipsychotic phenothiazines (e.g., chlorpromazine with -Cl at C2) and from the 3,7-isomer SIL26, which is primarily characterized as an α-synuclein PET tracer rather than a necroptosis modulator. The in silico molecular docking study by Kumar et al. (2020) further demonstrated that substituted phenothiazines can achieve selective binding to the D4 dopamine receptor over D2 and D3 subtypes, with binding affinity dependent on specific substitution patterns [2].

Dopamine D2 receptor Necroptosis Antipsychotic Cancer cell death

Evidence-Backed Application Scenarios for 2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine (CAS 2007919-85-7) in Scientific Research and Industrial Development


Anticancer Lead Optimization Campaigns Targeting the 2-Position Electron-Withdrawing Pharmacophore

For medicinal chemistry teams pursuing phenothiazine-based anticancer agents, CAS 2007919-85-7 serves as a structurally validated starting point that aligns with the privileged 2-position electron-withdrawing substitution motif identified by González-González et al. (2021) as consistently favorable for anticancer activity across multiple cell lines [1]. The compound's 2-fluoroethoxy group provides a handle for further SAR exploration (e.g., chain extension, halogen exchange), while the 8-nitro group can serve as a synthetic precursor for reduction to 8-amino derivatives, enabling diversification into amide, sulfonamide, or urea libraries. The established TLK1/1B inhibitory activity of related phenothiazine analogs at sub-nanomolar concentrations in prostate cancer (LNCaP) cells provides a concrete screening hypothesis . Procurement of the 3,7-isomer SIL26 for anticancer programs is not supported by comparable SAR evidence.

Comparative α-Synuclein Binding Selectivity Profiling Against the 3,7-Isomer Benchmark

With SIL26 (3,7-isomer, Ki = 49.0 ± 4.9 nM) and the 3-methoxy analog 2a (Ki = 32.1 ± 1.3 nM) providing quantitative α-synuclein binding benchmarks [1], CAS 2007919-85-7 enables a direct head-to-head assessment of how translocating the fluoroethoxy group from position 3 to 2 and the nitro group from position 7 to 8 affects fibril binding affinity and selectivity. Given that both isomers in the 3,7-series demonstrated blood-brain barrier penetration and good brain uptake in rodent models [1], parallel evaluation of the 2,8-isomer can establish whether the altered substitution pattern improves or diminishes BBB penetration and target engagement, directly informing PET tracer development decisions for synucleinopathy imaging.

Electrochemical and Photophysical Characterization of 2,8-Disubstituted Phenothiazine Radical Cations

The unique 2,8-disubstitution pattern of CAS 2007919-85-7—combining an electron-withdrawing fluoroethoxy at C2 with a strongly electron-withdrawing nitro at C8—creates a push-pull electronic architecture predicted to yield distinct radical cation stability, oxidation potential, and NIR absorption properties compared to the 3,7-isomer [1]. For materials science applications including organic redox flow battery catholytes, photoredox catalysis, and NIR-absorbing dyes, this compound represents a structurally defined probe for elucidating how the spatial arrangement of electron-withdrawing groups modulates radical cation behavior. The compound's LogP of 4.02 further supports its suitability for non-aqueous electrochemical systems where lipophilic catholytes are required .

Dopamine Receptor Pharmacology and Necroptosis Pathway Investigation

The reported dopamine D2 receptor antagonist activity and necroptosis modulation potential of CAS 2007919-85-7 [1] position it as a tool compound for investigating the intersection of dopaminergic signaling and programmed cell death pathways. The 2023 review by Otręba et al. establishes that phenothiazine-mediated dopamine receptor blockade can influence TNF-α-driven necroptosis, providing a mechanistic framework for experimental design . Unlike SIL26, which is optimized as an α-synuclein imaging agent, this compound's structural features (2-fluoroethoxy + 8-nitro substitution) are hypothesized to favor dopamine receptor engagement over α-synuclein binding, making it the appropriate choice for studies focused on dopamine receptor-mediated necroptosis in cancer or neurodegenerative disease models.

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